molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0

S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate

Cat. No.: B13845730
CAS No.: 1020719-01-0
M. Wt: 280.5 g/mol
InChI Key: MXZPGYFBZHBAQM-QHFHZPJISA-N
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Description

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a thiol-specific spin label compound. It is widely used in the field of biochemistry and molecular biology for studying protein structures and dynamics. This compound is particularly valuable due to its ability to form stable disulfide bonds with cysteine residues in proteins, allowing researchers to investigate protein conformations and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves several steps. The starting material is typically a pyrroline derivative, which undergoes a series of chemical reactions to introduce the oxyl and methanethiosulfonate groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as methylsulfonyl chloride and sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .

Major Products Formed

The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .

Mechanism of Action

The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise spectroscopic analysis. This makes it particularly valuable for high-resolution studies of protein structures and dynamics .

Properties

CAS No.

1020719-01-0

Molecular Formula

C10H19NO3S2

Molecular Weight

280.5 g/mol

IUPAC Name

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2

InChI Key

MXZPGYFBZHBAQM-QHFHZPJISA-N

Isomeric SMILES

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

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